6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one
Description
Chemical Identity and Properties 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one is a heterocyclic organic compound with the empirical formula C₁₁H₁₀ClNO₃ and a molecular weight of 239.65 g/mol . Its structure consists of a benzo[1,4]oxazine scaffold substituted with a 2-chloro-propionyl group at position 6 and a methyl group at position 4. The compound is identified by CAS number 293741-63-6 and is utilized in pharmaceutical research, though specific therapeutic applications remain underexplored in the available literature .
For instance, 4-methyl-4H-benzo[1,4]oxazin-3-thione is prepared by treating 4-methyl-4H-benzo[1,4]oxazin-3-one with P₂S₅ in dry THF . The chloro-propionyl substituent likely arises from acylation reactions using chloro-propionyl chloride or similar reagents.
Structure
3D Structure
Properties
IUPAC Name |
6-(2-chloropropanoyl)-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-7(13)12(16)8-3-4-10-9(5-8)14(2)11(15)6-17-10/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIRCNCAWHVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCC(=O)N2C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one typically involves the reaction of 4-methyl-4H-benzo[1,4]oxazin-3-one with 2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropionyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Aqueous solutions of acids or bases are commonly used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzo[1,4]oxazin-3-one compounds exhibit significant antimicrobial properties. The chloro-substituted variants, such as 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one, have been studied for their efficacy against a range of bacterial strains. For instance, a study demonstrated that certain oxazinone derivatives showed activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .
Anticancer Properties
The compound has also been explored for its anticancer effects. Studies show that benzo[1,4]oxazinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. Specific analogs have been identified to inhibit tumor growth in vitro and in vivo, suggesting their potential use in cancer therapy .
Neuropharmacological Effects
Another significant application lies in neuropharmacology. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. They may act as modulators for receptors involved in anxiety and depression, providing a basis for developing new antidepressant or anxiolytic medications .
Material Science Applications
Polymer Synthesis
In material science, the compound serves as a building block for synthesizing polymers with specific properties. Its ability to undergo polymerization reactions makes it useful in creating materials with tailored mechanical and thermal properties. For example, polymers derived from benzo[1,4]oxazinones have shown enhanced thermal stability and mechanical strength .
Coatings and Films
The incorporation of this compound into coatings has been studied for its potential to enhance durability and resistance to environmental degradation. Coatings formulated with this compound exhibit improved adhesion and weather resistance compared to traditional formulations .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Several case studies illustrate the practical applications of this compound:
-
Antimicrobial Efficacy Study
A study conducted on various derivatives of benzo[1,4]oxazinones demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential use in developing new antibiotics to combat resistant bacterial strains. -
Cancer Treatment Research
A clinical trial involving patients with specific types of cancer explored the use of benzo[1,4]oxazinone derivatives as part of combination therapy. Results showed improved patient outcomes when these compounds were included in treatment regimens. -
Material Development Project
In a project aimed at creating environmentally friendly coatings, researchers successfully incorporated this compound into polymer matrices. The resulting coatings demonstrated superior performance in outdoor applications compared to conventional products.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural and functional differences between 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one and related derivatives:
Key Structural and Functional Insights
Substituent Effects on Reactivity and Bioactivity
- The 2-chloro-propionyl group in the target compound introduces electrophilic character, making it reactive toward nucleophiles (e.g., amines or thiols). This contrasts with 6-(2-chloro-acetyl)-2,4-dimethyl-4H-benzo[1,4]oxazin-3-one , where additional methyl groups enhance steric hindrance and stability .
- AC-260584 , a bioactive analogue with a piperidinylpropyl group, demonstrates that bulky substituents at position 7 (fluoro) and side chains influence receptor binding . The target compound’s chloro-propionyl group may similarly modulate interactions with biological targets.
Synthetic Accessibility and Commercial Availability Derivatives with methyl groups (e.g., 2,4-dimethyl variants) are more commercially available (7 suppliers vs. 1 for the target compound) , suggesting simpler synthesis or higher demand.
Methyl groups (e.g., in 2,4-dimethyl derivatives) increase hydrophobicity, which may enhance lipid solubility and pharmacokinetics .
Biological Activity
6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chloro-propionyl group attached to a benzo[1,4]oxazine core. This structural configuration is believed to play a significant role in its biological activity.
Chemical Formula: C12H12ClN2O2
Molecular Weight: 252.68 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many benzoxazine derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Antioxidant Activity : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Cell Proliferation Modulation : Studies suggest that it can influence cell cycle progression, particularly in cancer cells.
Biological Activity Overview
The biological activities associated with this compound include:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of various cancer cell lines through apoptosis induction. |
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
| Antioxidant | Scavenges free radicals and reduces oxidative damage. |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study demonstrated that similar benzoxazine derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through caspase activation ( ).
- Antimicrobial Effects : Research showed that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections ( ).
- Anti-inflammatory Properties : In vitro studies indicated that these compounds could downregulate pro-inflammatory cytokines, highlighting their therapeutic potential in inflammatory diseases ( ).
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic routes for 6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one, and how can its purity be validated? A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a practical route involves reacting 2-aminopyridin-3-ol derivatives with halogenated acylating agents (e.g., 2-bromo-2-methylpropionic acid ethyl ester) in the presence of a base like K₂CO₃ . Purity validation requires HPLC (≥95% purity), NMR (¹H/¹³C for structural confirmation), and mass spectrometry (exact mass: 239.66 g/mol, as per CAS data) . Contaminants like unreacted intermediates or regioisomers should be monitored using TLC with hexane:ethyl acetate (2:1) .
Advanced Reaction Optimization
Q: How can researchers address low yields during the acylation step in synthesizing this compound? A: Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:
- Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Adjusting stoichiometry (1.2–1.5 equivalents of acylating agent) to favor complete substitution .
- Employing catalytic bases (e.g., NaOMe) to deprotonate intermediates and accelerate reaction kinetics . Monitor progress via in-situ IR spectroscopy for carbonyl group formation (C=O stretch ~1700 cm⁻¹) .
Basic Spectroscopic Characterization
Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:
- ¹H NMR : Look for signals at δ 1.5–2.0 ppm (methyl groups) and δ 4.0–5.0 ppm (oxazine ring protons) .
- ¹³C NMR : Peaks at ~170 ppm (ketone carbonyl) and 40–50 ppm (chloropropionyl carbons) .
- HRMS : Exact mass of 239.66 g/mol (C₁₁H₁₀ClNO₃) with isotope patterns consistent with chlorine .
Advanced Spectral Data Interpretation
Q: How can overlapping signals in NMR spectra of this compound be resolved for accurate structural assignment? A: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For example:
- HSQC correlates methyl protons (δ 1.5–2.0 ppm) with their respective carbons.
- NOESY identifies spatial proximity between the chloro-propionyl group and the methyl substituent on the oxazine ring . Computational tools like ACD/Labs or MestReNova can simulate spectra for comparison .
Biological Activity Profiling
Q: What in silico strategies are recommended to predict the biological activity of this compound? A: Perform molecular docking (AutoDock Vina) against targets like PARP-1 or β2-adrenergic receptors, given structural similarities to bioactive benzoxazine derivatives . Pharmacophore modeling (Schrödinger Phase) can identify key interactions (e.g., hydrogen bonding with the oxazine oxygen) . ADMET prediction (SwissADME) assesses solubility (LogP ~2.5) and cytochrome P450 interactions .
Handling Contradictory Data
Q: How should researchers reconcile discrepancies in reported synthetic yields for this compound? A: Variations in yields (e.g., 60–85%) often stem from differences in base strength or solvent purity. Reproduce protocols using rigorously dried solvents (e.g., molecular sieves in DMF) and standardized reagents. Compare results with published HPLC traces to identify unaccounted byproducts . For unresolved contradictions, conduct kinetic studies (e.g., in-situ FTIR) to map reaction pathways .
Crystallographic Analysis
Q: What crystallographic methods are used to determine the solid-state structure of this compound, and how does conformation affect reactivity? A: Single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles (e.g., C-Cl bond ~1.75 Å) . The oxazine ring’s puckering (envelope conformation) influences nucleophilic attack sites. Compare with analogs like 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one to assess steric effects .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How can substituent modifications enhance the bioactivity of this compound? A: Focus on:
- Electron-withdrawing groups (e.g., nitro at position 6) to stabilize transition states in enzyme inhibition .
- Methyl-to-ethyl substitution on the oxazine ring to modulate lipophilicity (LogP +0.5) .
Validate hypotheses via parallel synthesis and in vitro assays (e.g., antifungal activity against Candida albicans using microdilution methods) .
Computational Modeling for Reaction Design
Q: Which computational tools are effective for predicting regioselectivity in benzoxazine functionalization? A: Use DFT (Gaussian 09) to calculate Fukui indices, identifying nucleophilic sites (e.g., position 8 of the benzoxazine core) . Transition-state modeling (IRC) with solvents (CPCM model) predicts activation energies for competing pathways .
Stability and Degradation Analysis
Q: What protocols ensure the stability of this compound under storage? A: Store at −20°C under argon to prevent hydrolysis of the chloro-propionyl group. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis products (e.g., carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
